
4-(Toluene-4-sulfonyl)butylamine
Overview
Description
4-(Toluene-4-sulfonyl)butylamine is an organic compound characterized by the presence of a butylamine group attached to a toluene-4-sulfonyl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that toluenesulfonyl compounds are often used as protecting groups in organic synthesis , suggesting that their targets could be various functional groups in organic molecules.
Mode of Action
Toluenesulfonyl compounds are known to interact with their targets through processes such as sulfonylation . In these reactions, the toluenesulfonyl group is transferred to the target molecule, altering its chemical properties.
Biochemical Pathways
It’s known that toluene and its derivatives can be metabolized through various pathways, including oxidation and ring fission . These pathways can lead to a variety of downstream effects, depending on the specific context and conditions.
Result of Action
It’s known that the introduction of a toluenesulfonyl group can significantly alter the reactivity and properties of the target molecule .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the behavior of toluenesulfonyl compounds .
Biochemical Analysis
Biochemical Properties
4-(Toluene-4-sulfonyl)butylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reference standard in pharmaceutical testing . The compound interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction is essential for studying enzyme kinetics and understanding the mechanisms of sulfonylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental stresses . Long-term exposure to the compound can result in cumulative effects on cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial effects on biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining safe and effective therapeutic windows.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfonyltransferases and other cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its bioavailability and efficacy in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Toluene-4-sulfonyl)butylamine typically involves the reaction of toluene-4-sulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Toluene-4-sulfonyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
4-(Toluene-4-sulfonyl)butylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Toluene-4-sulfonamide: Similar structure but lacks the butylamine group.
Butylamine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Sulfonyl Chlorides: More reactive due to the presence of the chloride group, used as intermediates in the synthesis of sulfonamides.
Uniqueness: 4-(Toluene-4-sulfonyl)butylamine is unique due to the combination of the sulfonyl and butylamine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDMNNJRUGQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
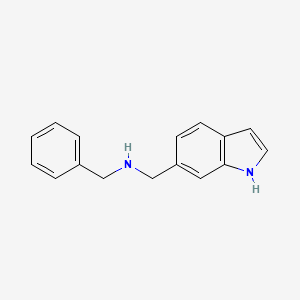
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
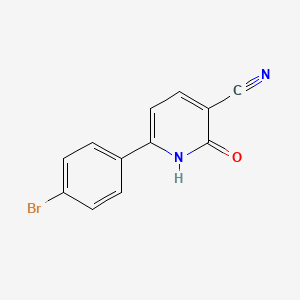
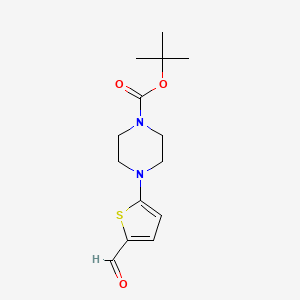

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
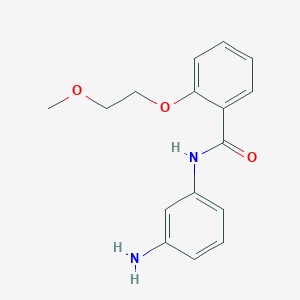
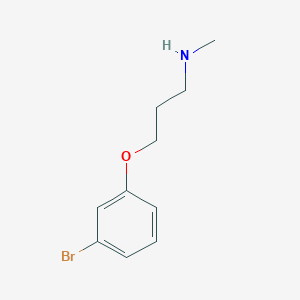
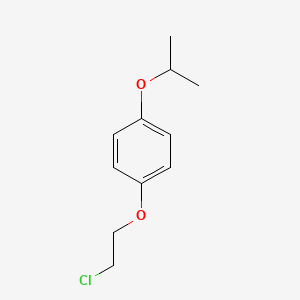

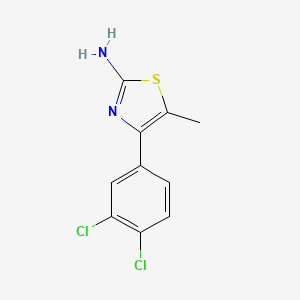
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
